molecular formula C19H20N2O6 B554322 Z-Val-ONp CAS No. 10512-93-3

Z-Val-ONp

Cat. No.: B554322
CAS No.: 10512-93-3
M. Wt: 372,37 g/mole
InChI Key: GLFONBITBIYJPS-KRWDZBQOSA-N
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Description

Z-Val-ONp is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of a nitrophenyl group, a benzyloxycarbonyl group, and an L-valinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-ONp typically involves the following steps:

    Protection of the Amino Group: The amino group of L-valine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting L-valine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Ester Bond: The protected L-valine is then reacted with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Z-Val-ONp can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and N-((benzyloxy)carbonyl)-L-valine.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 4-nitrophenol and N-((benzyloxy)carbonyl)-L-valine.

    Reduction: 4-aminophenyl N-((benzyloxy)carbonyl)-L-valinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Z-Val-ONp has several scientific research applications, including:

    Chemistry: It is used as a substrate in enzymatic assays to study the activity of esterases and proteases.

    Biology: It serves as a model compound to investigate the mechanisms of enzyme-catalyzed reactions.

    Medicine: It is explored for its potential use in drug delivery systems and as a prodrug.

    Industry: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Z-Val-ONp involves its interaction with specific enzymes or molecular targets. For example, in enzymatic assays, the compound is hydrolyzed by esterases or proteases, leading to the release of 4-nitrophenol, which can be quantitatively measured. The molecular targets and pathways involved depend on the specific application and the enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-phenylalaninate
  • 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-serinate
  • 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-glycinate

Uniqueness

Z-Val-ONp is unique due to the presence of the L-valinate moiety, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying enzyme specificity and for use in various synthetic applications.

Properties

IUPAC Name

(4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-13(2)17(20-19(23)26-12-14-6-4-3-5-7-14)18(22)27-16-10-8-15(9-11-16)21(24)25/h3-11,13,17H,12H2,1-2H3,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFONBITBIYJPS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146960
Record name 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10512-93-3
Record name N-[(Phenylmethoxy)carbonyl]-L-valine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10512-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010512933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-valinate
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